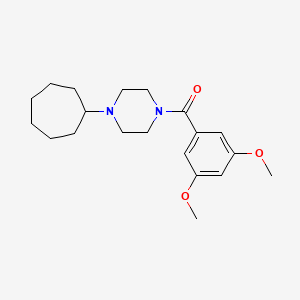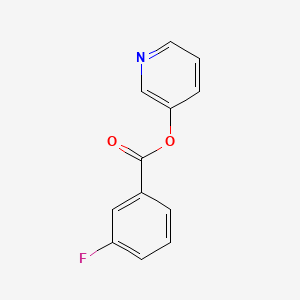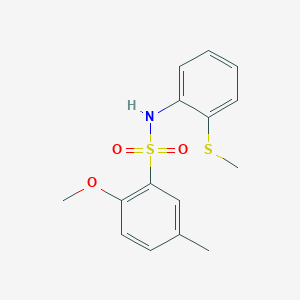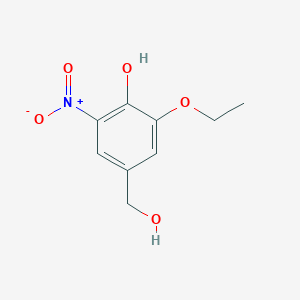
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the piperazine ring and a methanone group linked to a 3,5-dimethoxyphenyl moiety. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced through the reaction of cycloheptyl aziridines with piperazine.
Attachment of the Methanone Group: The methanone group is attached to the piperazine ring through a reaction with a suitable acylating agent, such as an acid chloride or anhydride.
Introduction of the 3,5-Dimethoxyphenyl Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an antidepressant and its ability to inhibit tubulin polymerization.
Biological Research: It is used in biological assays to study cell cycle arrest and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a tool for investigating molecular interactions and pathways involved in various biological processes.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the sub-G1 and G2/M phases.
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of apoptotic pathways and the inhibition of colony formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Cyclohexylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone
- 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives
Uniqueness
(4-Cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone is unique due to its specific structural features, including the cycloheptyl group and the 3,5-dimethoxyphenyl moiety. These structural elements contribute to its distinct biological activities and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-24-18-13-16(14-19(15-18)25-2)20(23)22-11-9-21(10-12-22)17-7-5-3-4-6-8-17/h13-15,17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZXOHTWJUWBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5827881.png)
![N-(3-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5827888.png)


![N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5827925.png)
![4-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5827933.png)
![4-methoxy-3-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B5827936.png)
![1-(4-Fluorophenyl)-3-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5827939.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5827945.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5827953.png)
![2-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B5827962.png)

![2,3-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5827966.png)
![5-[2-(diethylamino)ethyl]-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5827967.png)
